2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
Description
Properties
IUPAC Name |
2-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c24-19(23-21-22-17-11-5-6-12-18(17)27-21)15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(25)26/h1-4,7-10H,5-6,11-12H2,(H,25,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSBLYYZTOKNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the tetrahydrobenzo[d]thiazole moiety, which can be synthesized by reacting 2-bromodimedone with cyanothioacetamide . The resulting intermediate is then coupled with a biphenyl derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the thiazole ring or the biphenyl core.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the biphenyl ring or the thiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. For example, it has been shown to inhibit casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in the phosphorylation of tumor suppressor proteins . By inhibiting these kinases, the compound can prevent the deactivation of tumor suppressor proteins, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Biphenyl-Carboxylic Acid Moieties
ARC38 (4'-((2-(Thiazol-4-yl)-1H-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid)
- Key Differences : Replaces the tetrahydrobenzothiazole-carbamoyl group with a benzimidazole-thiazole hybrid.
- Pharmacological Activity : Demonstrated angiotensin II receptor-blocking activity in silico, with a docking score of −8.2 kcal/mol against PDB ID: 4YAY .
- Molecular Weight (MW) : ~437.5 g/mol (vs. ~378.5 g/mol for the target compound), suggesting higher lipophilicity.
ARC77 (((3-phenyl-1H-indazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid)
- Key Differences : Substitutes the tetrahydrobenzothiazole with an indazole ring.
- Pharmacological Activity : Lower binding affinity (−7.6 kcal/mol) compared to ARC38, highlighting the importance of heterocycle choice .
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic Acid
Analogues with Tetrahydrobenzothiazole or Related Heterocycles
Compound 31 (3,4-dimethoxy-N-((R)-1-(3-(((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)ethyl)benzamide)
- Key Differences: Integrates a propylamino-substituted tetrahydrobenzothiazole and a dimethoxy benzamide group.
- Applications : Synthesized for COPD treatment, indicating the versatility of tetrahydrobenzothiazole derivatives in targeting respiratory diseases .
4-Methyl-N-((3-propionyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)-benzenesulfonamide
- Key Differences : Replaces thiazole with thiophene and adds a sulfonamide group.
- Synthesis : Formed via reaction of 4-tolylsulfonyl isocyanate with a tetrahydrobenzothiophene derivative, underscoring the synthetic adaptability of carbamoyl-linked heterocycles .
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide
Pharmacological and Structural Insights
Critical Analysis of Structural Modifications
- Biphenyl vs. Monophenyl Systems: The biphenyl-carboxylic acid in the target compound and ARC38 enhances π-π stacking with receptor pockets compared to monophenyl systems like Compound 31 .
- Heterocycle Choice : Tetrahydrobenzothiazole offers partial saturation for improved metabolic stability over fully aromatic benzimidazoles (ARC38) or indazoles (ARC77) .
- Linker Flexibility : Carbamoyl linkers (target compound, Compound 31) provide conformational flexibility, whereas rigid sulfonamide () or pyrazole () linkers may restrict binding modes.
Biological Activity
The compound 2'-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid is a synthetic organic molecule with potential therapeutic applications. Its unique structure suggests possible interactions with biological targets, making it a candidate for drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H18N2O3S
- Molecular Weight : 354.42 g/mol
The compound features a biphenyl core substituted with a carboxylic acid and a thiazole moiety, which may contribute to its biological properties.
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets, including enzymes and receptors. The thiazole group can participate in hydrogen bonding and π-π interactions, potentially inhibiting the activity of specific enzymes or receptors involved in disease pathways.
Potential Targets:
- Enzymes : The compound may inhibit enzymes involved in metabolic pathways.
- Receptors : It could act on receptor sites influencing signal transduction.
Anticancer Activity
Several studies have indicated that compounds similar to the one exhibit anticancer properties. For instance, derivatives containing thiazole groups have shown promising results in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.
| Study Reference | Compound Tested | Activity | IC50 (µM) |
|---|---|---|---|
| Thiazole Derivative | Antitumor | 10 | |
| Biphenyl Analog | Cytotoxicity | 15 |
Antimicrobial Activity
Research has demonstrated that thiazole-containing compounds exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.
| Study Reference | Compound Tested | Activity | Zone of Inhibition (mm) |
|---|---|---|---|
| Thiazole Derivative | Antibacterial | 20 | |
| Biphenyl Analog | Antifungal | 25 |
Case Studies
-
Case Study on Cancer Cell Lines
A study investigated the effects of the compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent. -
Antimicrobial Efficacy
Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with an MIC of 50 µg/mL, indicating its potential for development as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
